molecular formula C6F11I B14773787 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene CAS No. 96288-51-6

1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene

Cat. No.: B14773787
CAS No.: 96288-51-6
M. Wt: 407.95 g/mol
InChI Key: BJZGOHYMGKSXBU-UHFFFAOYSA-N
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Description

1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene is a fluorinated organic compound known for its unique molecular structure and high reactivity. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethyl group, which contribute to its distinct chemical properties. It is a clear, pale liquid with a molecular weight of 407.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene typically involves the introduction of fluorine and iodine atoms into a pentene backbone. One common method involves the reaction of a suitable pentene precursor with fluorinating agents and iodine sources under controlled conditions. The reaction conditions often include the use of solvents, temperature control, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize continuous flow reactors and advanced purification techniques. These methods ensure the consistent production of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while addition reactions can produce various adducts .

Scientific Research Applications

1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,3,4,5,5,5-Octafluoro-1-bromo-4-(trifluoromethyl)-2-pentene
  • 1,1,2,3,4,5,5,5-Octafluoro-1-chloro-4-(trifluoromethyl)-2-pentene
  • 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(difluoromethyl)-2-pentene

Uniqueness

1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene is unique due to the presence of both iodine and a trifluoromethyl group, which impart distinct reactivity and selectivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various fields .

Properties

IUPAC Name

1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZGOHYMGKSXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896760
Record name 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96288-51-6
Record name 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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